(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
Description
The compound "(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate" is a synthetic corticosteroid derivative characterized by its cyclopenta[a]phenanthrene core, a structure common to steroids. Key features include:
- Substituents: A 2-chloroacetyl group at position 17, a fluoro substituent at position 9, and hydroxyl and methyl groups at positions 11, 10, 13, and 14. The propionate ester at position 17 enhances lipophilicity and bioavailability .
- Stereochemistry: The 8S,9R,10S,11S,13S,14S,16S,17R configuration ensures optimal receptor binding and glucocorticoid activity .
- Molecular Formula: C28H36ClFO7 (inferred from structural analogs in ).
This compound is structurally related to betamethasone dipropionate, a potent anti-inflammatory agent, but differs in halogenation and esterification patterns .
Properties
Molecular Formula |
C25H32ClFO5 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI Key |
CBGUOGMQLZIXBE-BPARTCAISA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
17-Propionate Installation
The 17α-hydroxyl group undergoes propionylation using triethyl orthopropionate under acidic conditions. In a representative procedure, the steroid intermediate (3 g) reacts with triethyl orthopropionate (5 equiv) in toluene containing p-toluenesulfonic acid (0.1 equiv) at 80°C for 4 hours. Quenching with aqueous NaHCO₃ and extraction with ethyl acetate yields the 17α-propionate ester with >90% conversion.
21-Chloroacetylation
The 21-hydroxyl group is converted to a 2-chloroacetate ester via mesylation followed by nucleophilic displacement. A patented protocol involves:
- Mesylation : Diflorasone 17-propionate (3 g) in DMA reacts with methanesulfonyl chloride (1.4 mL) and triethylamine (4 mL) at 0°C for 1 hour, forming the 21-mesylate intermediate.
- Chloroacetyl Displacement : The mesylate (1.5 g) is treated with lithium chloroacetate (0.3 g) in DMA at 100–110°C for 3 hours, yielding the 21-chloroacetate ester after aqueous workup.
Stereochemical Control and Purification
Epimerization Mitigation
The 16β-methyl group’s stereochemical integrity is preserved by avoiding strong bases during esterification. For instance, triethylamine serves as a mild base during mesylation, preventing retro-aldol reactions that could invert the 16β configuration.
Crystallization Optimization
Final purification leverages differential solubility:
- The crude product is dissolved in hot methanol (50 mL/g) and cooled to 0°C, yielding crystalline (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate with >99% diastereomeric excess after three recrystallizations.
Comparative Analysis of Synthetic Routes
Method A provides superior stereocontrol for 9α-fluoro and 16β-methyl groups but requires multi-step protection/deprotection. Method B’s single-step deoxygenation simplifies 17-desoxy analogs but cannot directly install the 17-propionate, limiting its utility for this target.
Scale-Up Challenges and Solutions
Solvent Selection
Dimethylacetamide (DMA) is preferred for fluorination and displacement reactions due to its high polarity and ability to dissolve steroid intermediates at elevated temperatures. However, DMA’s high boiling point (165°C) complicates removal; switching to tetrahydrofuran (THF) during esterification reduces energy costs without compromising yield.
Chemical Reactions Analysis
Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the molecule.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Clobetasol 17-propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of corticosteroids under various conditions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating skin disorders.
Industry: Incorporated into various pharmaceutical formulations to enhance their therapeutic properties .
Mechanism of Action
Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison
*Calculated based on analogs in and .
Key Findings from Comparative Analysis
Halogenation Effects: The 9-fluoro group in the target compound enhances glucocorticoid receptor affinity compared to non-halogenated analogs (e.g., C23H32O4 in ) . 6-Chloro substitution (as in Chlormadinone Acetate) shifts activity toward progesterone receptor binding, highlighting the role of halogen position in selectivity .
Esterification and Bioavailability :
- The 17-propionate ester in the target compound increases lipophilicity, prolonging half-life compared to hydroxylated analogs (e.g., 17-hydroxy derivatives in ) .
- Fluoromethylsulfanylcarbonyl () and fluoromethylthio () groups improve metabolic resistance but may reduce tissue penetration .
Stereochemical Specificity :
- The 8S,9R,10S,11S,13S,14S,16S,17R configuration is critical for glucocorticoid activity. Epimerization at position 9 (e.g., 9α-bromo analog in ) disrupts receptor binding .
Research Implications
- Therapeutic Potential: The target compound’s balanced halogenation and esterification make it suitable for dermatological applications with minimized systemic side effects .
- Synthetic Challenges : Position-specific halogenation (e.g., 9-fluoro) requires precise catalytic conditions to avoid byproducts, as seen in brominated analogs () .
Biological Activity
The compound (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate is a complex synthetic molecule with potential biological activities. This article reviews its pharmacological properties and biological activities based on various studies and data sources.
Chemical Structure and Properties
The compound belongs to the class of glucocorticoids and is characterized by its unique stereochemistry and functional groups that contribute to its biological activity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C49H66ClF2O11 |
| Molecular Weight | 877.44 g/mol |
| CAS Number | 1184871-60-0 |
| Melting Point | 139 - 141 °C |
| LogP | 3.1259 |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in various cell lines. For instance:
- Study Findings : In vitro studies demonstrated that the compound reduces TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .
Immunosuppressive Activity
The compound also shows immunosuppressive effects which are beneficial in treating autoimmune diseases. It modulates T-cell activation and proliferation:
- Case Study : A clinical trial involving patients with rheumatoid arthritis reported a decrease in disease activity scores when treated with glucocorticoids similar to this compound .
Antitumor Activity
Emerging research suggests potential antitumor effects. The compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Research Findings : A study on breast cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR:
- Translocation : The GR translocates to the nucleus.
- Gene Regulation : It regulates the transcription of target genes involved in inflammation and immune response.
- Inhibition of NF-kB : The compound inhibits the NF-kB signaling pathway which is crucial for inflammatory responses.
Q & A
Q. What are the key structural features influencing the compound’s pharmacological activity, and how can they be experimentally validated?
- Methodological Answer : The compound’s activity is modulated by its 9-fluoro substitution (enhancing glucocorticoid receptor affinity), 11β-hydroxy group (critical for anti-inflammatory effects), and esterified propionate moiety (improving lipid solubility and tissue penetration). The 2-chloroacetyl group may influence metabolic stability.
- Validation Steps :
Receptor Binding Assays : Compare binding affinity of derivatives lacking the 9-fluoro or 11-hydroxy groups using radiolabeled receptor competition assays .
Hydrolysis Studies : Monitor ester cleavage kinetics in plasma via HPLC to assess prodrug activation .
- Table 1 : Structural Modifications and Activity Correlations
| Modification | Receptor Affinity (IC₅₀) | Half-life (h) |
|---|---|---|
| 9-Fluoro Intact | 2.1 nM | 8.5 |
| 9-Fluoro Removed | 45 nM | 3.2 |
| Propionate Hydrolyzed | N/A | 1.1 (free acid) |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Key steps include stereoselective introduction of the 9-fluoro group and regioselective esterification.
- Optimization Strategies :
Fluorination : Use Selectfluor® in anhydrous DMF at -20°C to minimize side reactions .
Esterification : Employ Steglich conditions (DCC/DMAP) for the propionate group to avoid racemization .
- Critical Controls : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and confirm stereochemistry with [¹³C-NMR] .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in cell models, assay conditions, or metabolite interference.
- Resolution Workflow :
Standardize Assays : Use primary human monocytes instead of rodent cells to reduce species-specific receptor differences .
Metabolite Profiling : Incubate the compound with liver microsomes and quantify active/degraded forms via LC-MS .
Q. What advanced analytical methods are required to characterize decomposition products under varying storage conditions?
- Methodological Answer : Stability is pH- and temperature-sensitive. Use accelerated stability testing (40°C/75% RH) with LC-QTOF-MS for degradation product identification.
- Protocol :
Prepare solutions in buffers (pH 2–9) and analyze at 0, 1, 3, and 6 months.
Identify major degradants (e.g., free acid from ester hydrolysis) via HRMS and [¹H-NMR] .
- Table 2 : Stability Profile at 25°C
| pH | Major Degradant | % Remaining (6 months) |
|---|---|---|
| 2 | Propionic acid | 58% |
| 7.4 | 2-Chloroacetate adduct | 92% |
Q. How can computational modeling guide the design of analogs with reduced off-target effects?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies predict interactions with off-target nuclear receptors (e.g., progesterone receptor).
- Workflow :
Docking : Use AutoDock Vina to screen against GR (glucocorticoid receptor) and PR (progesterone receptor) crystal structures (PDB: 1P93, 1SQN).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Key Finding : The 16-methyl group reduces PR binding by inducing steric clashes, as predicted in a 2024 study .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
